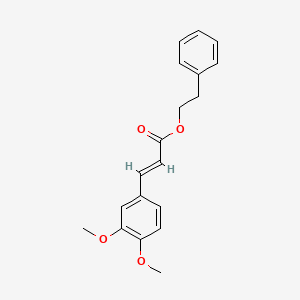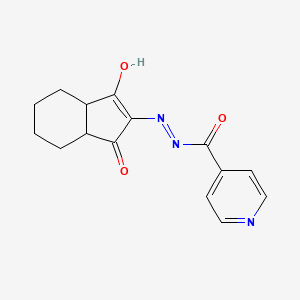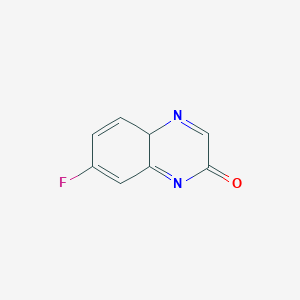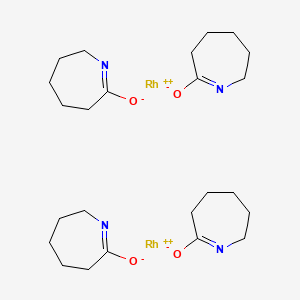
Caffeic Acid Dimethyl Ether Phenethyl Ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Caffeic Acid Dimethyl Ether Phenethyl Ester is a derivative of caffeic acid, a naturally occurring phenolic compound found in various plants. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is structurally characterized by the presence of a phenethyl ester group and dimethyl ether substituents on the caffeic acid backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Caffeic Acid Dimethyl Ether Phenethyl Ester typically involves the esterification of caffeic acid with phenethyl alcohol, followed by methylation of the hydroxyl groups. The reaction conditions often include the use of acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Caffeic Acid Dimethyl Ether Phenethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenolic hydroxyl groups can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides in the presence of a base are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenethyl esters.
科学的研究の応用
Chemistry: Used as a precursor for the synthesis of other bioactive compounds.
Biology: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of pharmaceuticals, cosmetics, and food additives.
作用機序
The biological effects of Caffeic Acid Dimethyl Ether Phenethyl Ester are primarily attributed to its ability to modulate various molecular targets and pathways. It acts by:
Inhibiting NF-κB Pathway: Reduces inflammation by blocking the activation of NF-κB, a key transcription factor involved in inflammatory responses.
Activating Nrf2 Pathway: Enhances antioxidant defense by promoting the expression of antioxidant enzymes through the activation of Nrf2.
Inducing Apoptosis: Triggers programmed cell death in cancer cells by modulating apoptotic pathways.
類似化合物との比較
Caffeic Acid Dimethyl Ether Phenethyl Ester can be compared with other similar compounds such as:
Caffeic Acid Phenethyl Ester: Both compounds share similar biological activities, but the dimethyl ether derivative may exhibit enhanced stability and bioavailability.
Ferulic Acid Phenethyl Ester: Another phenolic ester with antioxidant properties, but with different substituents on the aromatic ring.
Chlorogenic Acid: A related compound with similar antioxidant activities but differing in its esterification pattern.
This compound stands out due to its unique combination of structural features and biological activities, making it a promising candidate for further research and development in various fields.
特性
分子式 |
C19H20O4 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
2-phenylethyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H20O4/c1-21-17-10-8-16(14-18(17)22-2)9-11-19(20)23-13-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3/b11-9+ |
InChIキー |
OHBFHJOQNCVEOU-PKNBQFBNSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OCCC2=CC=CC=C2)OC |
正規SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OCCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,7a-Dihydroimidazo[4,5-c]pyridin-2-one](/img/structure/B12355408.png)
![N-phenyl-N-[1-(2-phenylpropyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12355410.png)


![5-Chloro-6-[(2-iminopyrrolidin-1-yl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B12355423.png)

![5-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-2,9-dimethyl-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12355433.png)
![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B12355449.png)
![3-Methyl-3a,5-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12355460.png)

![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-8-phenylmethoxy-5H-purin-6-one](/img/structure/B12355469.png)
![2-[(2R,4R)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12355481.png)
![Ethyl 5-[4-(trifluoromethyl)phenyl]pyrazolidine-3-carboxylate](/img/structure/B12355488.png)
![N-(pyridin-2-ylmethyl)-1-[4-(1,4,8,11-tetrazacyclotetradec-1-ylmethyl)phenyl]methanamine;hydrobromide](/img/structure/B12355491.png)
